N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide
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Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, also known as DMPTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DMPTB is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for drug development.
Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating 1,3,4-thiadiazole rings have been extensively synthesized and evaluated for various biological activities. For example, a study by Liu et al. (2014) elaborated on the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings. These compounds exhibited moderate to good selective herbicidal activity against certain plant species, suggesting their potential application in agricultural research and development (Liu & Shi, 2014).
Anticancer Properties
Another significant area of research involving thiadiazole derivatives is their evaluation as anticancer agents. Gomha et al. (2017) synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities in vitro. The study highlighted the structural-activity relationship, offering insights into designing more effective anticancer compounds (Gomha et al., 2017).
Photophysical and Photochemical Properties
In the realm of materials science, derivatives of thiadiazoles have been explored for their photophysical and photochemical properties. Pişkin et al. (2020) investigated a new zinc phthalocyanine substituted with thiadiazole derivative groups, showcasing high singlet oxygen quantum yield. This property is crucial for photodynamic therapy applications in cancer treatment, underscoring the versatility of thiadiazole derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cell Applications
Moreover, thiadiazole compounds have found applications in the development of solar cells. The engineering of organic sensitizers incorporating thiadiazole units has led to improved photovoltaic performance, demonstrating the potential of these compounds in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-17(27-14-8-6-5-7-9-14)18(24)21-20-23-22-19(28-20)15-11-10-13(25-2)12-16(15)26-3/h5-12,17H,4H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWPRJVIZQZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide |
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